1-ethyl-5-hydrazinyl-3-methyl-1H-pyrazole
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Overview
Description
1-Ethyl-5-hydrazinyl-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazinyl and ethyl groups attached to the pyrazole ring imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
The synthesis of 1-ethyl-5-hydrazinyl-3-methyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For instance, the use of transition-metal catalysts and photoredox reactions are common in the synthesis of pyrazole derivatives .
Chemical Reactions Analysis
1-Ethyl-5-hydrazinyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized pyrazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring, depending on the reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-hydrazinyl-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development
Mechanism of Action
The mechanism of action of 1-ethyl-5-hydrazinyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring’s electronic properties also allow it to participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
1-Ethyl-5-hydrazinyl-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a hydrazinyl group, leading to different chemical reactivity and applications.
3,5-dimethyl-1H-pyrazole: Lacks the ethyl and hydrazinyl groups, resulting in different physical and chemical properties.
1-phenyl-3-methyl-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be harnessed for various applications.
Properties
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-10-6(8-7)4-5(2)9-10/h4,8H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOWCLBYUNVYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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